
4-chloro-1-(4-ethoxyphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4’-ethoxybutyrophenone: is an organic compound that belongs to the class of butyrophenones It is characterized by the presence of a chloro group at the fourth position and an ethoxy group at the fourth position of the butyrophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4’-ethoxybutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require low temperatures to control the reactivity and ensure high yields.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-ethoxybutyrophenone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of solvents like chlorobenzene can help in reducing the toxicity and environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-4’-ethoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-4’-ethoxybutyrophenone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of butyrophenone derivatives on cellular processes and enzyme activities.
Medicine: Its structure is similar to that of other butyrophenone derivatives used as antipsychotic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Chloro-4’-ethoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
4-Chloro-4’-fluorobutyrophenone: This compound has a fluorine atom instead of an ethoxy group, which can alter its chemical properties and reactivity.
4-Chloro-4’-methoxybutyrophenone: The presence of a methoxy group instead of an ethoxy group can influence the compound’s solubility and interaction with other molecules.
Uniqueness: 4-Chloro-4’-ethoxybutyrophenone is unique due to the presence of both chloro and ethoxy groups, which provide a distinct set of chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C12H15ClO2 |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
4-chloro-1-(4-ethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-11-7-5-10(6-8-11)12(14)4-3-9-13/h5-8H,2-4,9H2,1H3 |
Clé InChI |
QDQLZUUKPONNIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Hydroxy(4-methoxyphenyl)methylidene]thiophen-3(2H)-one](/img/structure/B8704622.png)

![N-[(2-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B8704629.png)
![1,2-Dihydropyrido[2,3-e][1,2,4]triazin-3(4H)-one](/img/structure/B8704636.png)

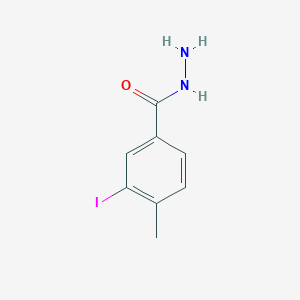

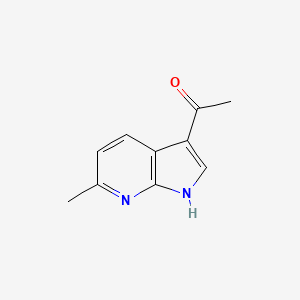
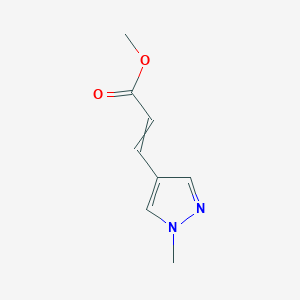
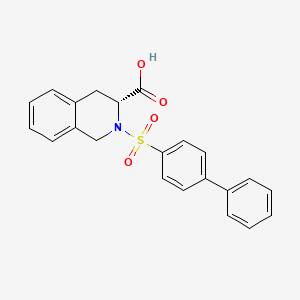
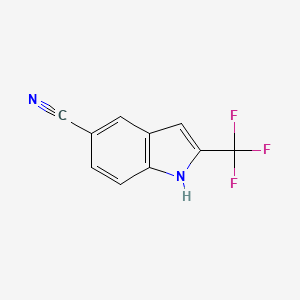
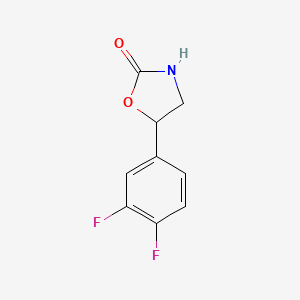
![2-Fluoro-5-[(5-oxo-1,2,3,4,5,6-hexahydropyrido[2,3-d]pyridazin-8-yl)methyl]benzoic Acid](/img/structure/B8704700.png)

